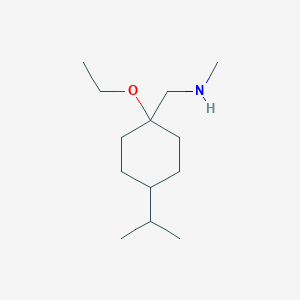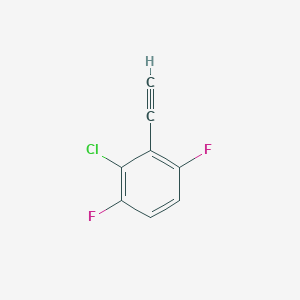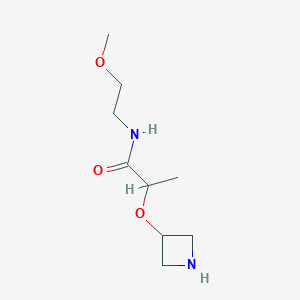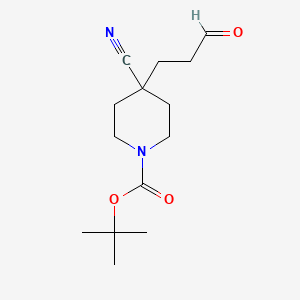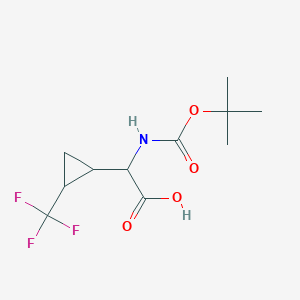
2-((tert-Butoxycarbonyl)amino)-2-(2-(trifluoromethyl)cyclopropyl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is a compound with a complex structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluoromethyl-substituted cyclopropyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:
Formation of the Cyclopropyl Ring: The trifluoromethyl-substituted cyclopropyl ring can be synthesized through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a suitable leaving group on the cyclopropyl ring.
Protection with Boc Group: The tert-butoxycarbonyl (Boc) protecting group is introduced to protect the amino group during subsequent reactions. This is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through carboxylation reactions, often involving the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the cyclopropyl ring, using reagents such as alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, sulfonates
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to:
Bind to Enzymes: The compound can act as an inhibitor or substrate for certain enzymes, affecting their activity and function.
Modulate Signaling Pathways: It may influence cellular signaling pathways by interacting with receptors or other signaling molecules.
Alter Gene Expression: The compound can affect gene expression by modulating transcription factors or other regulatory proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[(tert-butoxy)carbonyl]amino}-2-(oxan-2-yl)acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
- 2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
Uniqueness
2-{[(tert-butoxy)carbonyl]amino}-2-[2-(trifluoromethyl)cyclopropyl]acetic acid is unique due to its trifluoromethyl-substituted cyclopropyl ring, which imparts distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C11H16F3NO4 |
|---|---|
Molekulargewicht |
283.24 g/mol |
IUPAC-Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[2-(trifluoromethyl)cyclopropyl]acetic acid |
InChI |
InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-7(8(16)17)5-4-6(5)11(12,13)14/h5-7H,4H2,1-3H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
NEMNSVUSKDSMKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(C1CC1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


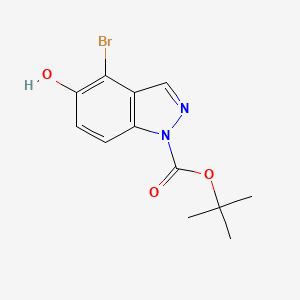
![2-{[5-(2,3-dimethyl-1H-indol-5-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B13495725.png)
![hexahydro-2H-1lambda6-cyclopenta[b]thiophene-1,1,3-trione](/img/structure/B13495734.png)
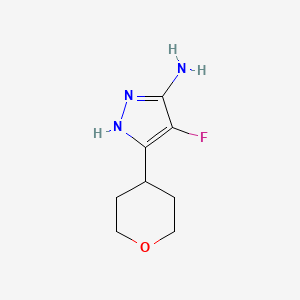
![2-(2,6-Dioxo-3-piperidyl)-5-[3-(methylamino)propylamino]isoindoline-1,3-dione](/img/structure/B13495748.png)
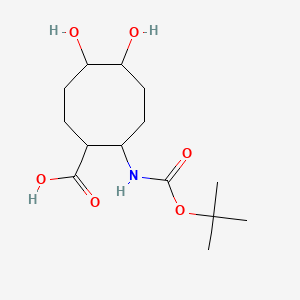

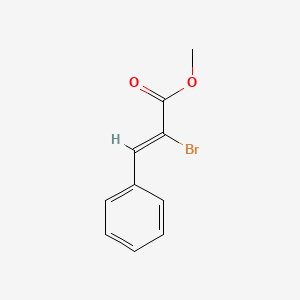
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)
